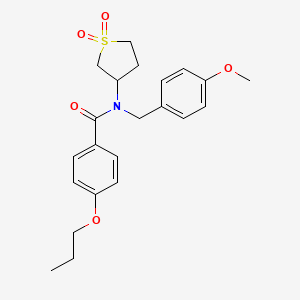![molecular formula C22H18N2O4 B11580989 methyl 2-methyl-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B11580989.png)
methyl 2-methyl-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole core is then acylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Coupling Reaction: The acylated indole is coupled with methyl 2-methyl-3-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular processes, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetate
- Methyl 2-benzyl-3-oxobutanoate
Uniqueness
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE is unique due to its specific substitution pattern and the presence of both the indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
methyl 2-methyl-3-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N2O4/c1-13-15(22(27)28-2)8-5-10-17(13)23-19(25)12-24-18-11-4-7-14-6-3-9-16(20(14)18)21(24)26/h3-11H,12H2,1-2H3,(H,23,25) |
InChIキー |
TXBPPRRJVXAXGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580906.png)

![N-Benzyl-3-[4-(4-methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-propionamide](/img/structure/B11580911.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11580934.png)
![N-Cyclohexyl-2-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetamide](/img/structure/B11580940.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580941.png)

![benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11580946.png)
![4,4,8-trimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11580949.png)
![Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone](/img/structure/B11580952.png)
![1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11580958.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580967.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11580974.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580976.png)
